molecular formula C8H11NOS B13194606 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one

Cat. No.: B13194606
M. Wt: 169.25 g/mol
InChI Key: NEQHSMCYGZPUBE-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is a chemical compound with the molecular formula C8H11NOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one typically involves the reaction of 2-methylthiophene with appropriate reagents to introduce the amino and propanone groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by amination .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylthiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

Uniqueness

3-Amino-1-(2-methylthiophen-3-yl)propan-1-one is unique due to the presence of both an amino group and a ketone group on the thiophene ring.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-amino-1-(2-methylthiophen-3-yl)propan-1-one

InChI

InChI=1S/C8H11NOS/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2,4,9H2,1H3

InChI Key

NEQHSMCYGZPUBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=O)CCN

Origin of Product

United States

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